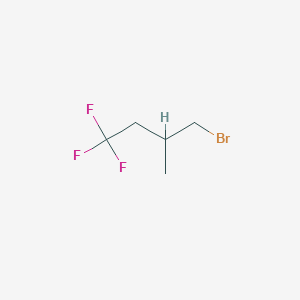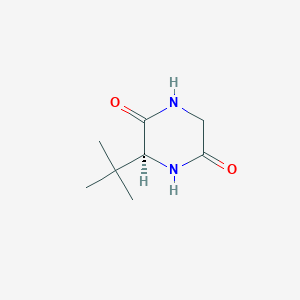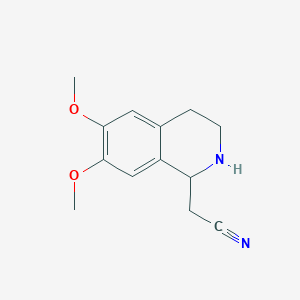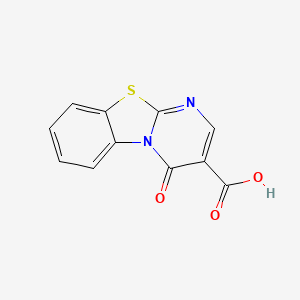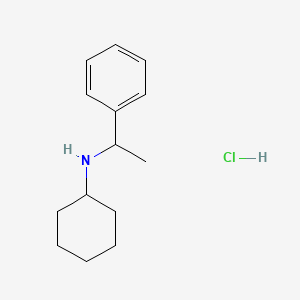
N-(1-phenylethyl)cyclohexanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-phenylethyl)cyclohexanamine Hydrochloride”, also known as cyclohexanamine, is a chemical compound that is commonly used in scientific research. It has a molecular formula of C14H22ClN and a molecular weight of 239.78 g/mol .
Synthesis Analysis
The general synthetic pathway for similar compounds is based on the asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the asymmetric Aza–Michael addition, carboxylic acid hydrolysis, and Barton descarboxylation .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 239.78 g/mol .Aplicaciones Científicas De Investigación
Analytical Profiles in Biological Matrices
N-(1-Phenylethyl)cyclohexanamine Hydrochloride and similar compounds have been characterized using various analytical techniques, including gas chromatography, nuclear magnetic resonance, and liquid chromatography. These methods are essential for the qualitative and quantitative analysis of these substances in biological fluids, aiding in understanding their behavior in different biological matrices (De Paoli et al., 2013).
Conformational and Configurational Analysis
Research has focused on understanding the conformations and relative configurations of compounds derived from N-(1-Phenylethyl)cyclohexanamine. Such studies are crucial for the development of new drugs and materials, as they provide insights into the structural properties of these molecules (Montalvo-González et al., 2010).
Thermodynamic Properties
Studies on the thermodynamic properties of derivatives of cyclohexanamine, including N-(1-Phenylethyl)cyclohexanamine, have been conducted. Such research is vital for practical applications in thermochemical calculations and understanding the physical properties of these compounds (Verevkin & Emel̀yanenko, 2015).
Metabolic and Toxicological Detection
Metabolism and toxicological detection studies of related designer drugs provide insights into their metabolic pathways. Understanding these pathways is essential for developing detection methods in toxicology and pharmacology (Sauer et al., 2008).
Enantiomer Isolation
Isolating specific enantiomers from racemic mixtures is an important process in pharmaceutical development. Research on methods for isolating enantiomers from cyclohexanamine derivatives contributes to this field (Furegati & Nocito, 2017).
Drug Metabolite Standards Synthesis
Biotechnological synthesis of drug metabolites, such as N-(1-phenylcyclohexyl)-2-hydroxyethanamine, using human cytochrome P450 expressed in fission yeast, has been explored. This approach is promising for producing reference compounds in analytical toxicology and drug metabolism studies (Peters et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The favorable physiological properties of dibenzylamines and their capability to interfere with natural neurotransmission pathways make these structures attractive for the treatment of neurodegenerative disorders, such as Alzheimer’s disease . This represents a very powerful strategy to obtain drugs targeting complex pathologies .
Propiedades
IUPAC Name |
N-(1-phenylethyl)cyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14;/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFZUZSSZIYEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369619 |
Source


|
| Record name | N-(1-phenylethyl)cyclohexanamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91524-52-6 |
Source


|
| Record name | NSC206560 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-phenylethyl)cyclohexanamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


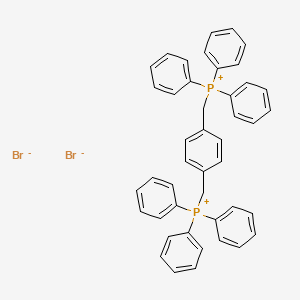

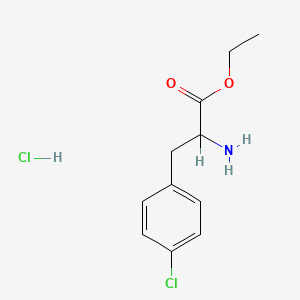




![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)
